molecular formula C14H20N2O4 B2822210 Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate CAS No. 1396713-41-9

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2822210
CAS No.: 1396713-41-9
M. Wt: 280.324
InChI Key: KIUGZNHVISQCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate is a synthetic organic compound that features a piperidine ring, a furan ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the furan-3-carbonyl group. The final step involves the formation of the carbamate group through a reaction with ethyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, while the furan ring can participate in hydrogen bonding and other interactions. The carbamate group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ((1-(furan-2-carbonyl)piperidin-4-yl)methyl)carbamate
  • Ethyl ((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)carbamate
  • Ethyl ((1-(pyridine-3-carbonyl)piperidin-4-yl)methyl)carbamate

Uniqueness

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate is unique due to the specific positioning of the furan-3-carbonyl group, which can influence its chemical reactivity and biological activity. The combination of the piperidine ring and the furan ring also provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

ethyl N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-2-20-14(18)15-9-11-3-6-16(7-4-11)13(17)12-5-8-19-10-12/h5,8,10-11H,2-4,6-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUGZNHVISQCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1CCN(CC1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.